![molecular formula C19H21NO5S B2609228 ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301305-76-0](/img/structure/B2609228.png)
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like this compound are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. The presence of the thiophene ring contributes to the stability and electronic properties required for high-performance semiconductors .
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural features make it suitable for use in OLEDs. Thiophene-based molecules are known for their ability to emit light when an electric current is applied, which is essential for the display and lighting technologies .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The specific molecular structure of this compound could potentially be tailored to protect metals from corrosion, thus extending the life of metal components in various environments .
Anticancer Agents
Research has indicated that thiophene derivatives exhibit anticancer properties. This compound, with its complex thiophene-based structure, may be explored for its efficacy in inhibiting cancer cell growth and could lead to the development of new anticancer drugs .
Anti-inflammatory Medications
Compounds with a thiophene core are often investigated for their anti-inflammatory effects. This particular derivative could be synthesized into medications that help reduce inflammation in the body, providing relief from various inflammatory conditions .
Antimicrobial Applications
The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics. This compound’s structure could be utilized to target and inhibit the growth of harmful bacteria, addressing the growing concern of antibiotic resistance .
properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-12-6-5-7-15(12)26-18(16)20-17(21)11-8-9-13(23-2)14(10-11)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFHFJQYIKZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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